molecular formula C24H23IN4O4S B15037055 (6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15037055
M. Wt: 590.4 g/mol
InChI Key: JSESQVNQUGTKMV-RTBIWORYSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, along with various substituents such as an ethyl group, an imino group, and a methoxyphenyl group. The presence of iodine and other functional groups makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The thiadiazole ring can be fused with a pyrimidine ring through condensation reactions involving suitable aldehydes or ketones.

    Introduction of Substituents: The various substituents, such as the ethyl group, imino group, and methoxyphenyl group, can be introduced through nucleophilic substitution or electrophilic addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of compounds with different halogens or functional groups.

Scientific Research Applications

(6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-2-ETHYL-5-IMINO-6-({3-IODO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other thiadiazolopyrimidine derivatives that have similar structures but different substituents.

Uniqueness

  • The presence of the iodine atom and the specific arrangement of functional groups make this compound unique in terms of its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H23IN4O4S

Molecular Weight

590.4 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23IN4O4S/c1-4-20-28-29-22(26)16(23(30)27-24(29)34-20)11-15-12-17(25)21(19(13-15)31-3)33-10-9-32-18-8-6-5-7-14(18)2/h5-8,11-13,26H,4,9-10H2,1-3H3/b16-11-,26-22?

InChI Key

JSESQVNQUGTKMV-RTBIWORYSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)I)OCCOC4=CC=CC=C4C)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)I)OCCOC4=CC=CC=C4C)OC)C(=O)N=C2S1

Origin of Product

United States

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